molecular formula C19H19N3O4S B11231618 4-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

4-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B11231618
M. Wt: 385.4 g/mol
InChI Key: XJLKHTLEEARHFJ-UHFFFAOYSA-N
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Description

4-METHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a phenylpyridazinyl moiety, and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 6-phenylpyridazin-3-yl ether, which is then reacted with 4-methoxybenzenesulfonyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The phenylpyridazinyl moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide, while reduction of the sulfonamide group can produce 4-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-amine.

Scientific Research Applications

4-METHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Biological Research: It is used as a tool compound to investigate various biological pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-AMINE: This compound is similar in structure but has an amine group instead of a sulfonamide group.

    6-PHENYLPYRIDAZIN-3-YL ETHER: This intermediate compound shares the phenylpyridazinyl moiety but lacks the methoxy and sulfonamide groups.

Uniqueness

4-METHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

4-methoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide

InChI

InChI=1S/C19H19N3O4S/c1-25-16-7-9-17(10-8-16)27(23,24)20-13-14-26-19-12-11-18(21-22-19)15-5-3-2-4-6-15/h2-12,20H,13-14H2,1H3

InChI Key

XJLKHTLEEARHFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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